molecular formula C12H16N6O3 B2826987 Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 113967-66-1

Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2826987
CAS No.: 113967-66-1
M. Wt: 292.299
InChI Key: RJGZNIDLWPSKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyrimidine Chemistry

The triazolopyrimidine scaffold emerged in the mid-20th century as chemists sought purine analogs for antiviral and anticancer applications. Early work focused on 1,2,4-triazolo[1,5-a]pyrimidine (TP) derivatives due to their isoelectronic relationship with purine nucleobases, enabling mimicry of adenosine and guanine in biological systems. The 1980s marked a turning point with the discovery of TP-based kinase inhibitors, spurring interest in their modular synthesis. For example, microwave-assisted methods developed in the 2010s enabled efficient production of ethyl 7-amino-2-morpholinotriazolo[1,5-a]pyrimidine-6-carboxylate, achieving yields >80% under catalyst-free conditions.

Key milestones include:

  • 1957 : First reported TP synthesis via cyclocondensation
  • 2004 : TP-based P2X3 receptor antagonists for neuropathic pain
  • 2024 : Regioselective Biginelli-like reactions for C-6 substituted TPs

Classification of Isomeric Triazolopyrimidine Structures

Triazolopyrimidines exhibit eight possible isomeric forms due to nitrogen atom positioning. Ethyl 7-amino-2-morpholinotriazolo[1,5-a]pyrimidine-6-carboxylate belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, distinguished by its fused ring system (Table 1).

Table 1: Triazolopyrimidine Isomer Characteristics

Isomer Ring Fusion Bioactivity Profile
[1,5-a] (TZP) 1,2,4-triazole-pyrimidine Kinase inhibition, antiviral
[1,5-c] 1,3,4-triazole-pyrimidine Limited pharmaceutical use
[4,3-c] 1,2,3-triazole-pyrimidine Metal chelation

The [1,5-a] configuration permits optimal hydrogen bonding with biological targets, particularly through its N3 and N4 atoms, which engage in bidentate interactions with kinase active sites.

Significance of Morpholino-Substituted Triazolopyrimidines in Medicinal Research

Morpholino groups enhance triazolopyrimidine solubility and target engagement. In ethyl 7-amino-2-morpholinotriazolo[1,5-a]pyrimidine-6-carboxylate, the morpholino substituent at C2:

  • Increases water solubility by 3-fold compared to non-polar analogs
  • Forms hydrogen bonds with Glu169 in adenosine A2A receptors (Kd = 5.58 nM)
  • Reduces hepatic clearance via steric shielding of metabolically vulnerable sites

Comparative studies show morpholino-substituted TPs exhibit 20-fold greater P2X3 receptor selectivity over P2X2/3 heteromers compared to tetrazolopyrimidine analogs. This specificity stems from the morpholino oxygen’s interaction with Thr15 in the P2X3 allosteric pocket.

Evolution of Triazolopyrimidine-Based Pharmaceutical Investigations

Recent advances leverage TP scaffolds for multifunctional drugs:

Antiviral Applications

  • C-6 ester-substituted TPs inhibit flaviviruses (EC50 = 2.1 μM) by blocking NS5 methyltransferase
  • Pyridone-TP hybrids target SARS-CoV-2 main protease (IC50 = 8.3 nM)

Neurological Therapeutics

  • P2X3 antagonists like compound 26a show 54.9 nM IC50 in neuropathic pain models
  • Dual A2A/A1 adenosine receptor antagonists improve cerebral ischemia outcomes (ED50 = 0.3 mg/kg)

Synthetic Methodology

  • Dimroth rearrangements enable regioselective TP functionalization
  • Suzuki couplings install aryl groups at C5/C7 positions with >90% regiochemical control

Ethyl 7-amino-2-morpholinotriazolo[1,5-a]pyrimidine-6-carboxylate exemplifies these trends, combining optimized solubility (1.99 mg/mL at pH 1.2) with nanomolar target affinities. Its synthesis via microwave-assisted transamidation (140°C, 2 hr) demonstrates modern TP production paradigms favoring green chemistry principles.

Properties

IUPAC Name

ethyl 7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-2-21-10(19)8-7-14-11-15-12(16-18(11)9(8)13)17-3-5-20-6-4-17/h7H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGZNIDLWPSKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)N3CCOCC3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 5-amino-3-morpholino-1H-1,2,4-triazole with diethyl 2-(ethoxymethylene)malonate in glacial acetic acid. The reaction proceeds under microwave irradiation or conventional heating, yielding the desired product in good quantities.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, particularly influenza. The mechanism involves disrupting essential protein interactions crucial for viral replication.

Case Study: Influenza Virus Inhibition
A study evaluated several derivatives of triazolo[1,5-a]pyrimidines, including ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The results indicated effective inhibition of the PA-PB1 interaction in the influenza polymerase complex.

CompoundIC50 (μM)EC50 (μM)CC50 (μM)
Compound A3.3>100>250
Compound B3143>250
Ethyl 7-amino-2-morpholino derivative1225>250

The IC50 values represent the concentration required to inhibit viral replication by 50%, while EC50 indicates the concentration needed to inhibit viral plaque formation by half. The cytotoxic concentration (CC50) shows the level at which cell viability is reduced by half.

Anticancer Properties

This compound has also been studied for its potential anticancer effects. Derivatives of triazolopyrimidines have shown promise in targeting various cancer pathways.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (μM)
HeLa15
MCF-720
A54910

These findings suggest that structural modifications can enhance the anticancer efficacy of triazolopyrimidine derivatives.

Summary

This compound demonstrates significant potential in both antiviral and anticancer research applications. Ongoing studies aim to further elucidate its mechanisms and enhance its efficacy through structural modifications. The compound's promising results in preclinical studies may pave the way for future therapeutic developments in treating viral infections and cancer.

Mechanism of Action

The mechanism by which Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: Morpholino (electron-rich, polar) enhances thermal stability and solubility compared to lipophilic groups (e.g., p-tolyl or methylthio) . Methylthio (SCH₃) derivatives show antibacterial activity, while morpholino analogues are explored for kinase inhibition .

Position 7 Modifications: 7-Amino derivatives (NH₂) exhibit nucleophilic reactivity for further functionalization, whereas 7-oxo groups (keto) stabilize hydrogen bonding in receptor interactions .

Position 5 and 6 :

  • Methyl groups at position 5 (e.g., 5,7-dimethyl) correlate with herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS) .

Biological Activity

Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 113967-66-1) is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its structure features a triazole ring fused to a pyrimidine ring, with an amino group at position 7, a morpholino group at position 2, and a carboxylate group at position 6. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibited IC50 values indicating potent activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
  • A specific derivative (H12) demonstrated IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cells respectively, outperforming the standard chemotherapy drug 5-Fluorouracil (5-Fu) .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of the ERK signaling pathway : Studies indicated that this compound can significantly inhibit the phosphorylation levels of ERK1/2 and related proteins such as c-Raf and MEK1/2 in cancer cells .
  • Induction of apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest .

Antibacterial and Antiviral Properties

Compounds within this class also exhibit promising antibacterial and antiviral activities:

  • Antibacterial activity : Related triazolopyrimidine compounds have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
  • Antiviral effects : Some derivatives have demonstrated activity against viral infections by interfering with viral replication processes or inhibiting viral enzymes .

Data Summary

Biological ActivityCell Line/TargetIC50 ValueReference
AnticancerMGC-8039.47 μM
AnticancerHCT-1169.58 μM
AnticancerMCF-713.1 μM
AntibacterialVarious strainsVaries
AntiviralVarious virusesVaries

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazolopyrimidine derivatives, researchers developed a series of compounds using microwave-assisted methods. These compounds were evaluated for their antiproliferative activities against several cancer cell lines. The findings highlighted the potential of these derivatives as effective anticancer agents due to their ability to inhibit cell growth and induce apoptosis .

Case Study 2: Targeting Specific Pathways

Another study investigated the effects of a specific triazolopyrimidine derivative on the ERK signaling pathway in breast cancer cells. The results showed that treatment with this compound led to reduced phosphorylation levels of key proteins involved in cell proliferation and survival, suggesting its potential as a targeted therapy for cancer treatment .

Q & A

What are the common synthetic routes for Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step procedures starting with aminotriazole derivatives. A widely used method is a one-pot three-component reaction using aminotriazole, aldehydes, and ethyl acetoacetate or diethyl ethoxymethylenemalonate. Catalysts such as APTS (3-Aminopropyltriethoxysilane) in ethanol improve cyclization efficiency . For example, refluxing aminotriazole with diethyl ethoxymethylenemalonate in acetic acid yields the triazolopyrimidine core, followed by morpholino substitution via nucleophilic aromatic substitution . Key factors affecting yield include:

  • Catalyst choice : APTS enhances regioselectivity and reduces side reactions.
  • Temperature control : Reflux conditions (100–120°C) favor cyclization over decomposition.
  • Purification : Flash column chromatography with ethyl acetate/petroleum ether (1:3) achieves >95% purity .

How can researchers confirm the molecular structure of this compound using spectroscopic and computational methods?

Basic Research Question
Structural validation requires a combination of techniques:

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: ethyl ester protons (δ 1.2–1.3 ppm, triplet; δ 4.1–4.3 ppm, quartet), morpholino protons (δ 3.6–3.8 ppm, multiplet), and triazole protons (δ 8.4–8.6 ppm, singlet) .
    • ¹³C NMR : The ester carbonyl (δ 165–170 ppm) and pyrimidine carbons (δ 150–160 ppm) are diagnostic .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 348.3 for C₁₃H₁₈N₆O₃) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for morpholino substitution .

What strategies optimize reaction conditions to improve synthetic yield and purity?

Advanced Research Question
Optimization involves systematic parameter screening:

  • DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), solvent polarity (ethanol vs. DMF), and temperature to identify optimal conditions .
  • Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures, reducing environmental impact while maintaining >80% yield .
  • Continuous flow synthesis : Microreactors enable precise control of exothermic steps (e.g., cyclization), reducing side products and improving scalability .

How can contradictions in reported biological activity data (e.g., anticancer vs. antiviral effects) be resolved?

Advanced Research Question
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48-hour incubation) .
  • Control compounds : Compare with reference triazolopyrimidines (e.g., Ethyl 5,7-dimethyl derivatives) to isolate substituent effects .
  • Molecular dynamics simulations : Model binding interactions with targets like CDK2 or viral proteases to rationalize activity differences .

What experimental approaches validate the compound’s mechanism of action in target proteins?

Advanced Research Question
Target validation requires orthogonal methods:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified proteins (e.g., CDK2) with immobilized ligands .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
  • CRISPR knockouts : Ablate putative targets (e.g., PARP1) in cell lines to assess loss of compound efficacy .

How to design structure-activity relationship (SAR) studies for morpholino-substituted triazolopyrimidines?

Advanced Research Question
SAR workflows involve:

  • Substituent variation : Synthesize analogs with halogen, alkyl, or aryl groups at the 2- and 7-positions .
  • Activity clustering : Group compounds by IC₅₀ values (e.g., anticancer: <10 μM; antiviral: <5 μM) and correlate with substituent hydrophobicity (ClogP) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

What scalable synthesis methods align with green chemistry principles?

Advanced Research Question
Scale-up strategies include:

  • Flow chemistry : Continuous reactors reduce reaction time (2 hours vs. 12 hours batch) and waste .
  • Solvent recycling : Recover ethanol via distillation (>90% recovery rate) .
  • Catalyst immobilization : Silica-supported APTS enables reuse for ≥5 cycles without yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.